2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide
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Overview
Description
2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide is a chemical compound with the molecular formula C11H10Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a cyano group and a dichlorophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide typically involves the reaction of 2,4-dichlorophenylacetonitrile with acetamide under specific conditions. One common method involves the use of phenyl isothiocyanate in DMF (dimethylformamide) and KOH (potassium hydroxide) to form an intermediate salt, which then reacts with various α-halogenated reagents to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and dichlorophenyl groups.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form imines and other derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Phenyl Isothiocyanate: Used in the initial synthesis step.
DMF and KOH: Common solvents and bases used in the reaction.
α-Halogenated Reagents: Such as ethylchloroacetate and α-bromoethylpropionate, used for further derivatization.
Major Products Formed
Thiazolidinone Derivatives: Formed through cyclization reactions.
Thiophene Derivatives: Another product of cyclization reactions.
Iminochromenes: Formed through condensation reactions with aldehydes.
Scientific Research Applications
2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reactant or intermediate in the synthesis of various heterocyclic compounds.
Medicine: Explored for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a protease inhibitor, where it binds to the active site of the enzyme and inhibits its activity. This interaction can disrupt viral replication and other biological processes .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,4-dichlorophenyl)acetamide: A closely related compound with similar chemical properties.
2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Another cyanoacetamide derivative with distinct biological activities.
Uniqueness
2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide stands out due to its specific substitution pattern and the presence of both cyano and dichlorophenyl groups, which confer unique reactivity and biological activity. Its potential as a protease inhibitor and its applications in various fields highlight its significance in scientific research .
Properties
IUPAC Name |
2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7(15-11(16)4-5-14)9-3-2-8(12)6-10(9)13/h2-3,6-7H,4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVSVGOYUZEMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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